2,5-Dimethoxyterephthalic acid

Catalog No.
S1909710
CAS No.
21004-11-5
M.F
C10H10O6
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxyterephthalic acid

CAS Number

21004-11-5

Product Name

2,5-Dimethoxyterephthalic acid

IUPAC Name

2,5-dimethoxyterephthalic acid

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

PXSHXQQBOGFGTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O

Monomers for Polyesters

2,5-DMTA belongs to a class of chemicals called diacids due to the presence of two carboxylic acid groups. These diacids can be used as building blocks for creating polyesters []. Polyesters are a versatile class of polymers with applications in textiles, packaging materials, and even some biomedical applications []. Research efforts have explored using various diacids with methoxy groups (like those found in 2,5-DMTA) to create novel polyesters with specific properties like improved thermal stability or biodegradability [, ].

2,5-Dimethoxyterephthalic acid is an aromatic dicarboxylic acid characterized by two methoxy groups attached to the 2 and 5 positions of the terephthalic acid structure. Its molecular formula is C10H10O6C_{10}H_{10}O_{6} and it features a symmetrical arrangement of functional groups that contribute to its chemical properties. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of polymers and other organic materials.

As 2,5-DMTA is primarily a building block for polymers, a specific mechanism of action is not applicable. In the context of polymer synthesis, 2,5-DMTA likely reacts with other diacid or diol monomers through condensation polymerization reactions to form polyesters with unique properties (.

The chemical behavior of 2,5-dimethoxyterephthalic acid can be explored through various reactions:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in polymer synthesis.
  • Reduction: The compound can undergo reduction reactions, converting the carboxylic acids into alcohols or aldehydes, depending on the reagents used.
  • Condensation: It can participate in condensation reactions with amines to form polyamides, which are valuable in producing high-performance materials .

Several methods exist for synthesizing 2,5-dimethoxyterephthalic acid:

  • Grignard Reaction: One method involves the preparation of a Grignard reagent from appropriate halogenated precursors followed by hydrolysis to yield the desired dicarboxylic acid. This method is noted for its high yield and purity .
  • Oxidative Methods: Another approach includes the oxidation of dimethyl terephthalate or related compounds in the presence of specific oxidizing agents, which can introduce methoxy groups at the desired positions .
  • Direct Methoxylation: Direct methoxylation of terephthalic acid using methanol under acidic conditions can also yield 2,5-dimethoxyterephthalic acid .

2,5-Dimethoxyterephthalic acid has several notable applications:

  • Polymer Production: It serves as a precursor in the synthesis of polyesters and polyamides, which are widely used in textiles and plastics.
  • Dyes and Pigments: The compound can be utilized in producing colorants and pigments due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals: Its derivatives may find use in drug formulations owing to their potential biological activities .

Interaction studies involving 2,5-dimethoxyterephthalic acid primarily focus on its reactivity with various nucleophiles and electrophiles. For instance:

  • Nucleophilic Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to diverse derivatives that may exhibit different physical or biological properties.
  • Complex Formation: The ability of this compound to form complexes with metal ions has been studied for applications in catalysis and materials science .

Several compounds share structural similarities with 2,5-dimethoxyterephthalic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}Base structure; widely used in polyester production.
2,5-Dimethylterephthalic AcidC10H10O4C_{10}H_{10}O_{4}Two methyl groups instead of methoxy; similar reactivity.
2,5-Dihydroxyterephthalic AcidC10H10O6C_{10}H_{10}O_{6}Hydroxy groups instead of methoxy; potential for different biological activity.
2,5-Di(p-methoxyanilino)terephthalic AcidC16H16N2O6C_{16}H_{16}N_{2}O_{6}Contains aniline derivatives; used in dye applications.

Uniqueness

The unique aspect of 2,5-dimethoxyterephthalic acid lies in its specific arrangement of methoxy groups which influence its solubility, reactivity, and potential applications compared to other similar compounds. This structural specificity allows it to participate in unique

XLogP3

0.9

Wikipedia

2,5-Dimethoxyterephthalic acid

Dates

Modify: 2023-08-16

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